molecular formula C12H15NO2 B14319224 1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)- CAS No. 111896-97-0

1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-

Cat. No.: B14319224
CAS No.: 111896-97-0
M. Wt: 205.25 g/mol
InChI Key: OWZARUDERRFQPK-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]octan-3-one, 2-(2-furanylmethyl)- is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the nucleophilic attack and intramolecular cyclization of cyclopentane or piperidine derivatives . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)- can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    3-Quinuclidinone: Another bicyclic compound with a similar structure but different functional groups.

    3-Quinuclidinol: A related compound with a hydroxyl group instead of a ketone.

Uniqueness

1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)- is unique due to its specific substitution pattern and the presence of the furan ring. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

111896-97-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C12H15NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7,9,11H,3-6,8H2

InChI Key

OWZARUDERRFQPK-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2CC3=CC=CO3

Origin of Product

United States

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